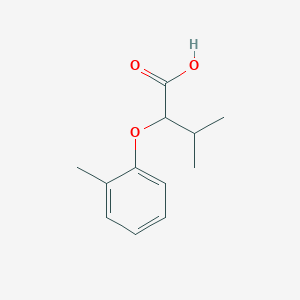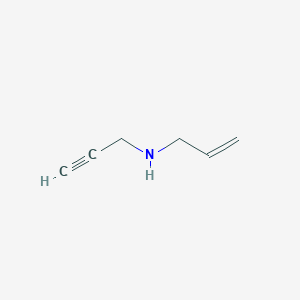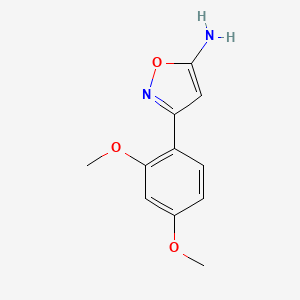![molecular formula C13H9NO B1622685 5-Phenylbenzo[d]oxazole CAS No. 201415-38-5](/img/structure/B1622685.png)
5-Phenylbenzo[d]oxazole
Overview
Description
5-Phenylbenzo[d]oxazole is a compound that belongs to the class of organic compounds known as benzoxazoles . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
The synthesis of 5-Phenylbenzo[d]oxazole can be achieved through various methods. One of the most common methods is the Van Leusen Oxazole Synthesis . This method involves the reaction of tosylmethylisocyanides (TosMICs) with aromatic aldehydes . Another method involves the reaction of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI .Molecular Structure Analysis
The molecular structure of 5-Phenylbenzo[d]oxazole consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The empirical formula is C13H9NO and the molecular weight is 195.22 .Chemical Reactions Analysis
The chemical reactions of 5-Phenylbenzo[d]oxazole are diverse and complex. For instance, it can undergo direct arylation and alkenylation reactions catalyzed by palladium . It can also participate in [2 + 2 + 1] annulation reactions with terminal alkynes, nitriles, and oxygen atoms .Scientific Research Applications
Anticonvulsant Applications
5-Phenylbenzo[d]oxazole derivatives have been studied for their potential as anticonvulsant agents. One such study synthesized a series of 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles. These compounds exhibited significant anticonvulsant effects and low neurotoxicity, suggesting their utility as safe therapeutic agents for seizure disorders (Wei et al., 2010).
Antimicrobial Activity
5-Phenylbenzo[d]oxazole and its derivatives have demonstrated notable antimicrobial properties. Research involving compounds like 5-(4-bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one has shown considerable antimicrobial activity against a range of bacterial species and Leishmania major (Ustabaş et al., 2020). Similarly, azole, diazole, and triazole derivatives based on p-aminobenzoic acid exhibited good bactericidal activity against various bacterial strains (Sapijanskaitė-Banevič et al., 2021).
Applications in Organic Electroluminescent Devices
A series of phosphorescent iridium (III) complexes based on 5-methyl-2-phenylbenzo[d]oxazole derivatives were synthesized and showed potential for application in organic light-emitting diodes (OLEDs). These complexes emitted intense phosphorescence from green to yellow with high quantum efficiencies and relatively short lifetimes, indicating their suitability for use in OLED technology (Li et al., 2013).
Photolytic Mechanism Study
The photolytic mechanism of 2-phenylbenzo[d]oxazole, a monomer of the high tensile-strength fiber poly(p-phenylene benzobisoxazole), was studied. This research is crucial for understanding the light instability of such fibers and their degradation under ultraviolet radiation, which is vital for improving the material properties of these high-performance fibers (Hui-xue et al., 2012).
Future Directions
Oxazole-based molecules, including 5-Phenylbenzo[d]oxazole, are becoming a significant heterocyclic nucleus in drug discovery due to their broad biological activities . Future research will likely focus on developing more efficient synthetic strategies and exploring their potential as therapeutic agents .
properties
IUPAC Name |
5-phenyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-2-4-10(5-3-1)11-6-7-13-12(8-11)14-9-15-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFNXGHHDAXUGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391312 | |
| Record name | 5-phenylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylbenzo[d]oxazole | |
CAS RN |
201415-38-5 | |
| Record name | 5-phenylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



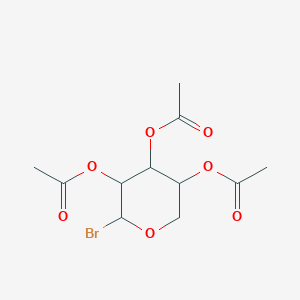
![1-[2-(2-Acetylphenyl)phenyl]ethanone](/img/structure/B1622603.png)
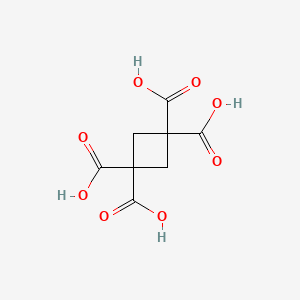
![5-Bromo-6-iodobenzo[d][1,3]dioxole](/img/structure/B1622605.png)
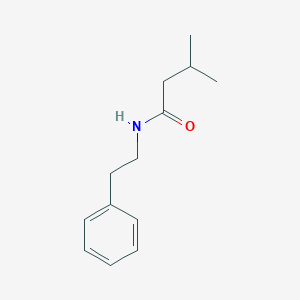
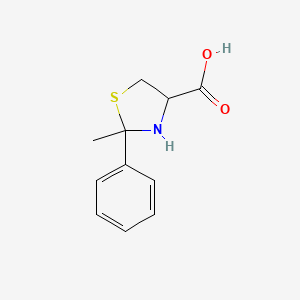
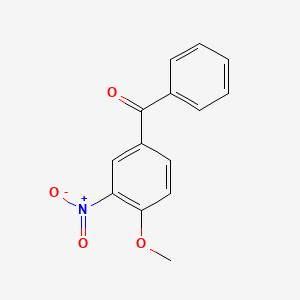
![4-methyl-N-[3-[(4-methylphenyl)sulfonylamino]propyl]benzenesulfonamide](/img/structure/B1622616.png)
